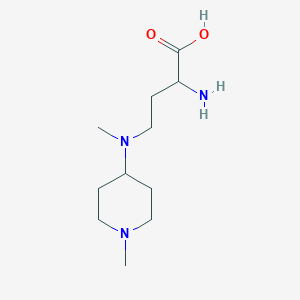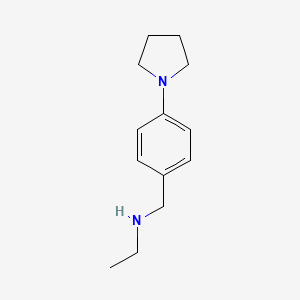
N-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)carbamic chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides. This compound is characterized by the presence of a carbamoyl chloride functional group attached to a N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl) moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride typically involves the reaction of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)amine with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows:
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)amine+Phosgene→N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride may involve the use of continuous flow reactors to handle phosgene safely and efficiently. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The carbamoyl chloride group is highly reactive towards nucleophiles, leading to the formation of substituted carbamates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamic acid and hydrogen chloride.
Aminolysis: Reaction with amines to form ureas.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.
Aminolysis: Amines such as methylamine or ethylamine are used, often in the presence of a base to facilitate the reaction.
Major Products Formed
Substituted carbamates: Formed from nucleophilic substitution reactions.
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamic acid: Formed from hydrolysis.
Ureas: Formed from aminolysis reactions.
Aplicaciones Científicas De Investigación
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride involves the reactivity of the carbamoyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)amine: The parent amine from which the carbamoyl chloride is derived.
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamic acid: Formed from the hydrolysis of the carbamoyl chloride.
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)urea: Formed from the aminolysis reaction.
Uniqueness
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride is unique due to its highly reactive carbamoyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of various organic compounds.
Propiedades
Fórmula molecular |
C12H14ClNO |
|---|---|
Peso molecular |
223.70 g/mol |
Nombre IUPAC |
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride |
InChI |
InChI=1S/C12H14ClNO/c1-14(12(13)15)11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11H,4,6,8H2,1H3 |
Clave InChI |
RBIPWHZDZMLZHF-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCCC2=CC=CC=C12)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B15325579.png)



![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylbenzoicacid](/img/structure/B15325605.png)



![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanoic acid](/img/structure/B15325620.png)
![2-[5-Chloro-2-(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B15325622.png)



